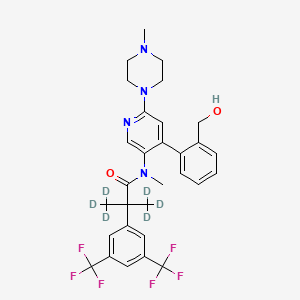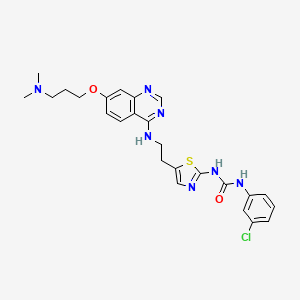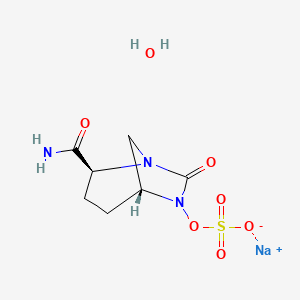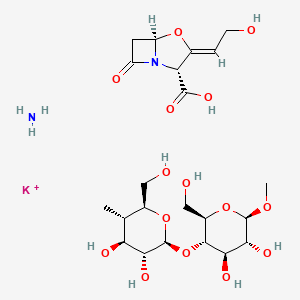
Monohydroxy Netupitant D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Monohydroxy Netupitant-d6 is labelled Monohydroxy Netupitant (M547510) which is a derivative of Netupitant (N390950). Netupitant (N390950) is a potent and selective neurokinin-1 receptor (NK1) receptor antagonist. Netupitant (N390950) is achiral and orally active.
Scientific Research Applications
Pharmacokinetics and Metabolism of Netupitant
Netupitant undergoes extensive metabolism in the human body, forming several metabolites including Monohydroxy Netupitant (M3). The pharmacokinetic profile of Netupitant, including its metabolites, has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Absorption and Elimination : Netupitant is rapidly absorbed with peak plasma concentration reached between 2 to 5.5 hours post-dose. It is mainly eliminated via the feces, with less than 4% recovered from urine, indicating the hepatic/biliary route as the major pathway for elimination. Approximately half of the administered dose is recovered within 120 hours, with complete elimination predicted by 696 hours post-dose (C. Giuliano et al., 2012).
Metabolism : Netupitant undergoes extensive metabolism forming phase I and II metabolites. The major metabolites identified in plasma are M1 (N-demethylated Netupitant), M2 (Netupitant N-oxide), and M3 (Monohydroxy Netupitant), which account for significant portions of Netupitant's plasma exposure. These metabolites result from various metabolic reactions including N-demethylation, hydroxylation, and glucuronidation (C. Giuliano et al., 2012).
Pharmacokinetic Interaction Studies : Research has also focused on the potential pharmacokinetic interactions between Netupitant and other drugs, given its inhibition of the cytochrome P450 3A4 enzyme. Such studies are crucial for understanding how Netupitant and its metabolites might affect the pharmacokinetics of co-administered drugs, particularly those metabolized by CYP3A4 (C. Lanzarotti & G. Rossi, 2013).
properties
Molecular Formula |
C30H26D6F6N4O2 |
|---|---|
Molecular Weight |
600.63 |
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-[4-[2-(hydroxymethyl)phenyl]-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-N-methyl-2-(trideuteriomethyl)propanamide |
InChI |
InChI=1S/C30H32F6N4O2/c1-28(2,20-13-21(29(31,32)33)15-22(14-20)30(34,35)36)27(42)39(4)25-17-37-26(40-11-9-38(3)10-12-40)16-24(25)23-8-6-5-7-19(23)18-41/h5-8,13-17,41H,9-12,18H2,1-4H3/i1D3,2D3 |
SMILES |
CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3CO)N4CCN(CC4)C |
synonyms |
Monohydroxy Netupitant-d6; N-[4-[2-(Hydroxymethyl)phenyl]-6-(4-methyl-1-piperazinyl)-3-pyridinyl]-N,α,α-trimethyl-3,5-bis(trifluoromethyl)-benzeneacetamide-d6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)phenyl]-D-leucinamide](/img/structure/B1149921.png)


